Cas no 746651-92-3 (3,3',4,5'-TETRAFLUOROBENZOPHENONE)

3,3',4,5'-Tetrafluorobenzophenone is a highly fluorinated aromatic compound known for its exceptional thermal stability and resistance to photochemical degradation. Its unique fluorinated structure imparts excellent thermal and oxidative stability, making it ideal for applications requiring high heat resistance and chemical inertness. This compound is widely utilized in the synthesis of specialty chemicals and as a high-performance additive in various industrial processes.
3,3',4,5'-TETRAFLUOROBENZOPHENONE structure
746651-92-3 structure
Product Name:3,3',4,5'-TETRAFLUOROBENZOPHENONE
CAS No:746651-92-3
MF:C13H6F4O
MW:254.179757595062
CID:878455
PubChem ID:2760567
Update Time:2025-06-20

3,3',4,5'-TETRAFLUOROBENZOPHENONE Chemical and Physical Properties

Names and Identifiers

    • 3,3',4,5'-TETRAFLUOROBENZOPHENONE
    • (3-fluorophenyl)-(3,4,5-trifluorophenyl)methanone
    • 3,3',4,5-Tetrafluorobenzophenone
    • AKOS010915249
    • (3-Fluoro-phenyl)-(3,4,5-trifluoro-phenyl)-methanone
    • DTXSID40375229
    • (3-fluorophenyl)(3,4,5-trifluorophenyl)methanone
    • 746651-92-3
    • MFCD01319928
    • MDL: MFCD01319928
    • Inchi: 1S/C13H6F4O/c14-9-3-1-2-7(4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H
    • InChI Key: HOUGDIGMWHMSBC-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=C(C=1)C(C1C=CC=C(C=1)F)=O)F)F

Computed Properties

  • Exact Mass: 254.03500
  • Monoisotopic Mass: 254.03547746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.47400

3,3',4,5'-TETRAFLUOROBENZOPHENONE Security Information

3,3',4,5'-TETRAFLUOROBENZOPHENONE Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3,3',4,5'-TETRAFLUOROBENZOPHENONE Pricemore >>

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Additional information on 3,3',4,5'-TETRAFLUOROBENZOPHENONE

Introduction to 3,3',4,5'-TETRAFLUOROBENZOPHENONE (CAS No. 746651-92-3)

3,3',4,5'-TETRAFLUOROBENZOPHENONE, identified by the Chemical Abstracts Service Number (CAS No.) 746651-92-3, is a fluorinated benzophenone derivative that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its four fluorine atoms substituents at the 3, 3', 4, and 5 positions of the benzophenone core, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for various applications, particularly in medicinal chemistry and materials science.

The structural motif of 3,3',4,5'-TETRAFLUOROBENZOPHENONE imparts exceptional stability and reactivity, making it a versatile building block for the synthesis of more complex molecules. The presence of fluorine atoms not only enhances the compound's lipophilicity but also influences its electronic distribution, which is critical for its interaction with biological targets. These properties have positioned 3,3',4,5'-TETRAFLUOROBENZOPHENONE as a key player in the development of novel therapeutic agents and advanced materials.

In recent years, 3,3',4,5'-TETRAFLUOROBENZOPHENONE has been extensively studied for its potential applications in pharmaceuticals. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For instance, the fluorinated benzophenone scaffold has been incorporated into small-molecule inhibitors targeting various enzymes and receptors involved in metabolic disorders and cancer. The fluorine atoms' ability to modulate hydrophobic interactions and electronic properties has been instrumental in optimizing drug-like characteristics such as solubility, bioavailability, and metabolic stability.

One of the most compelling aspects of 3,3',4,5'-TETRAFLUOROBENZOPHENONE is its role in photodynamic therapy (PDT). The compound's ability to undergo photoinduced electron transfer reactions makes it an effective photosensitizer. When exposed to light of specific wavelengths, 3,3',4,5'-TETRAFLUOROBENZOPHENONE generates reactive oxygen species (ROS) that can selectively damage malignant cells. This property has led to investigations into its use as an antitumor agent, particularly in combination with other therapeutic modalities to improve treatment efficacy.

Moreover, 3,3',4,5'-TETRAFLUOROBENZOPHENONE has found applications in materials science due to its unique optical and electronic properties. The compound's fluorescence characteristics have been exploited in the development of fluorescent probes for bioimaging applications. These probes offer high sensitivity and specificity for detecting biological markers, making them valuable tools in diagnostic assays and research studies. Additionally, the electron-withdrawing nature of the fluorine substituents enhances the compound's utility as a component in organic semiconductors and light-emitting diodes (LEDs), contributing to advancements in optoelectronic devices.

The synthesis of 3,3',4,5'-TETRAFLUOROBENZOPHENONE involves multi-step organic transformations that highlight its synthetic versatility. Common synthetic routes include halogenation followed by cross-coupling reactions or direct fluorination techniques. These methods showcase the compound's adaptability as a precursor for constructing more complex molecular architectures. The efficiency and scalability of these synthetic pathways are crucial for industrial applications where large quantities of high-purity material are required.

Recent advancements in computational chemistry have further enhanced our understanding of 3,3',4,5'-TETRAFLUOROBENZOPHENONE's reactivity and function. Molecular modeling studies have provided insights into how the compound interacts with biological targets at an atomic level. These insights have guided the design of next-generation derivatives with improved pharmacological profiles. For example, computational simulations have identified optimal positions for additional functional groups that could enhance binding affinity or modulate metabolic degradation rates.

The environmental impact of using 3,3',4,5'-TETRAFLUOROBENZOPHENONE is another critical consideration. While fluorinated compounds offer numerous benefits in terms of chemical stability and efficacy, their persistence in the environment raises concerns about long-term ecological effects. Researchers are actively exploring strategies to minimize these impacts, such as developing biodegradable analogs or optimizing synthetic routes to reduce waste generation. These efforts align with broader sustainability goals within the chemical industry。

In conclusion, 3, 33', 44',55' - TETRAFLUOROBENZOPHENONE (CAS No.746651-92-33) is a multifaceted compound with significant potential across multiple domains. Its unique structural features make it an invaluable tool in pharmaceutical research, photodynamic therapy, bioimaging, and materials science. As our understanding of its properties continues to evolve, so too will its applications. Future studies will likely focus on expanding its utility while addressing environmental considerations, ensuring that this remarkable molecule remains a cornerstone of innovation for years to come.

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